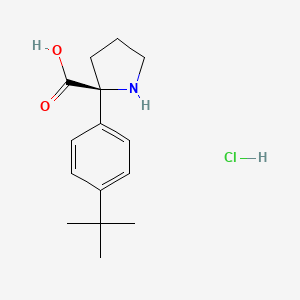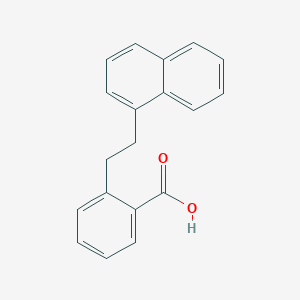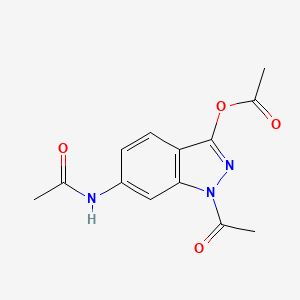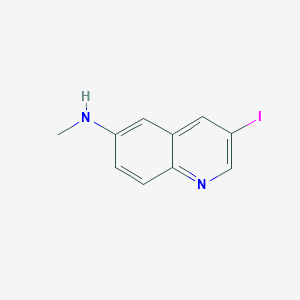![molecular formula C15H11N3O3 B11844090 (7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone CAS No. 853334-54-0](/img/structure/B11844090.png)
(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound has a molecular formula of C15H11N3O3 and a molecular weight of 281.27 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of multicomponent reactions, which allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and other advanced manufacturing techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines .
科学研究应用
(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
(7-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone: Similar structure but lacks the nitro group.
(7-Methylimidazo[1,2-a]pyridin-3-yl)(4-methylphenyl)methanone: Similar structure with a methyl group on the phenyl ring.
(8-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone: Similar structure with a different position of the methyl group on the imidazo[1,2-a]pyridine ring
Uniqueness
The presence of both the nitro group and the imidazo[1,2-a]pyridine scaffold in (7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone makes it unique. This combination of functional groups can lead to distinct biological activities and chemical reactivity compared to similar compounds .
属性
CAS 编号 |
853334-54-0 |
|---|---|
分子式 |
C15H11N3O3 |
分子量 |
281.27 g/mol |
IUPAC 名称 |
(7-methylimidazo[1,2-a]pyridin-3-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-6-17-13(9-16-14(17)7-10)15(19)11-3-2-4-12(8-11)18(20)21/h2-9H,1H3 |
InChI 键 |
VGZMFWHDCLBAPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Chloro-2-phenylfuro[2,3-B]quinoxaline](/img/structure/B11844049.png)

![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)
![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)



